ヨウ化ジルコニウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

See also: Zirconium iodide (preferred); Zirconium (has active moiety).

科学的研究の応用

ナノマテリアル

酸化ジルコニウムベースのナノマテリアルは、さまざまな分野で数多くの用途が見出されています . ヨウ化ジルコニウムは、これらのナノマテリアルの合成に使用できます。これらの用途には以下が含まれます。

- ナノ触媒: 酸化ジルコニウムナノマテリアルは、ナノスケールで触媒として機能し、化学反応を促進します .

- ナノセンサー: これらの材料は、非常に小さなスケールで環境の変化を検出できるセンサーを作成するために使用できます .

- 吸着剤: 酸化ジルコニウムナノマテリアルは、他の物質の分子をその表面に保持できる物質である吸着剤としても使用できます .

生体医用アプリケーション

酸化ジルコニウムナノマテリアルは、優れた生体医用アプリケーションを持っています :

- 歯科: これらは歯科でさまざまな目的で使用されます .

- ドラッグデリバリー: これらのナノマテリアルは、体の特定の部分に薬物を送達するために使用できます .

- 生物学的特性: これらは、抗菌、抗酸化、抗癌活性など、興味深い生物学的特性を持っています .

分析化学

ヨウ化ジルコニウムを含むジルコニウム化合物は、分析化学で用途があります . 分子および原子分光法、X線蛍光分析、電気化学および活性化方法を含むジルコニウム定量の分光法が記載されています

作用機序

Target of Action

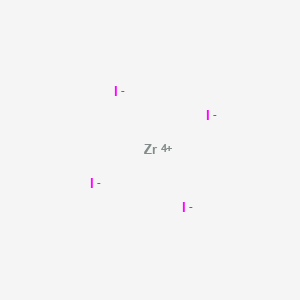

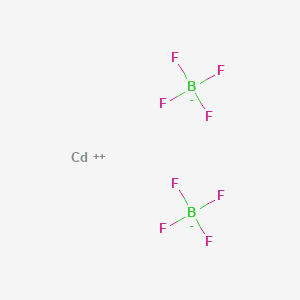

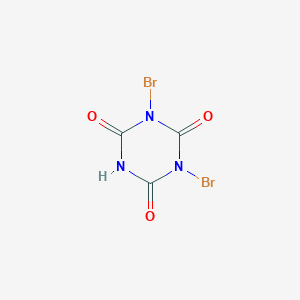

Zirconium iodide, also known as zirconium(IV) iodide, is a chemical compound with the formula ZrI4 . It is primarily used as an intermediate in the purification of zirconium metal . The primary targets of zirconium iodide are zirconium metal and iodine .

Mode of Action

Zirconium iodide is prepared by the direct reaction of powdered zirconium metal and iodine . The compound is volatile, subliming as intact tetrahedral ZrI4 molecules . It adopts a polymeric structure, consisting of octahedral Zr(IV) centers interconnected by four doubly bridging iodide ligands .

Biochemical Pathways

It is known that iodine plays a vital role in human, plant, and animal life . Iodine is essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .

Pharmacokinetics

It is known that the compound is volatile and sublimes as intact tetrahedral zri4 molecules

Result of Action

The primary result of zirconium iodide’s action is the production of pure ductile metallic zirconium . Pyrolysis of zirconium(IV) iodide gas by contact of hot wire was the first industrial process for the commercial production of pure ductile metallic zirconium .

Action Environment

Zirconium iodide is an orange-colored solid that degrades in the presence of water . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as humidity. It is also worth noting that zirconium iodide is hazardous, with safety data indicating that it can cause severe skin burns, eye damage, and may cause respiratory irritation .

Safety and Hazards

Zirconium(IV) iodide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Zirconium iodide can be achieved through the reaction of Zirconium metal with iodine gas.", "Starting Materials": ["Zirconium metal", "Iodine gas"], "Reaction": [ "Place Zirconium metal and iodine gas in a reaction vessel", "Heat the reaction vessel to a temperature of 400-500°C", "Allow the reaction to proceed for several hours until the Zirconium metal has completely reacted with the iodine gas", "Collect the resulting Zirconium iodide product" ] } | |

CAS番号 |

13986-26-0 |

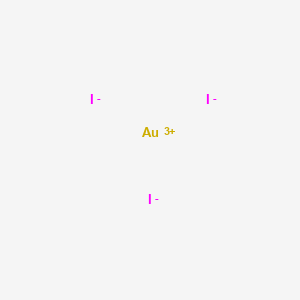

分子式 |

I4Zr |

分子量 |

598.84 g/mol |

IUPAC名 |

tetraiodozirconium |

InChI |

InChI=1S/4HI.Zr/h4*1H;/q;;;;+4/p-4 |

InChIキー |

XLMQAUWIRARSJG-UHFFFAOYSA-J |

SMILES |

[Zr+4].[I-].[I-].[I-].[I-] |

正規SMILES |

[Zr](I)(I)(I)I |

| 13986-26-0 | |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Q1: What is the molecular formula and weight of Zirconium tetraiodide?

A1: The molecular formula of Zirconium tetraiodide is ZrI4, and its molecular weight is 598.84 g/mol.

Q2: What are the thermodynamic properties associated with the vaporization of Zirconium tetraiodide from substoichiometric Zirconium iodides?

A2: Research has shown a univariant equilibrium exists between solid ZrI1.9 and ZrI1.3. The pressure of gaseous ZrI4 within this region is described by the equation log10 P(atm) = -9308/T + 8.84 []. Another study revealed a univariant region between ZrI and Zr, with the gaseous ZrI4 pressure represented by log p(atm) = (‐12.551 ± 0.124) × 103/T + (9.770 ± 0.103) [].

Q3: How does the presence of lower Zirconium iodides influence the refining process of Zirconium?

A3: Lower Zirconium iodides (ZrI3 and ZrI2) form on the surface of crude Zirconium during the iodide refining process [, ]. These iodides react with ZrI4, effectively reducing its pressure within the reaction vessel. This, in turn, influences the rate of Zirconium deposition during the refining process.

Q4: What is the enthalpy of formation for gaseous Zirconium iodides (ZrI4, ZrI3, ZrI2, ZrI)?

A4: Using Knudsen cell mass spectrometry, the following enthalpies of formation (ΔHf°298) were determined: ZrI3 (g) = -30.8 ± 1.5 kcal/mole, ZrI2 (g) = 32.6 ± 4.0 kcal/mole, and ZrI (g) = 96.3 ± 2.8 kcal/mole. It is noteworthy that the individual bond dissociation energies, derived from this enthalpy data, are close to the average value found in ZrI4 [].

Q5: Can you provide insight into the estimated thermodynamic properties of solid Zirconium iodides?

A5: Based on equilibrium pressure data within the Zirconium-iodine system, researchers have estimated the following enthalpies of formation for solid Zirconium iodides: ZrI4 = -198 ± 5 kcal/mole, ZrI3 = -130 ± 5 kcal/mole, and ZrI2 = -76 ± 5 kcal/mole [].

Q6: How can Zirconium iodide be utilized for coating Uranium?

A6: A process called the iodide process utilizes the thermal decomposition of Zirconium iodide vapors on Uranium metal surfaces heated to approximately 1100°C in a vacuum. This forms a bonded layer of crystalline Zirconium on the Uranium. Pre-treating the Uranium with iodine, followed by vaporizing the resulting Uranium iodide, enhances diffusion between Uranium and deposited Zirconium, leading to improved corrosion resistance of the coating [].

Q7: How does the anionic composition of a solution affect the anodic passivation of Zirconium?

A7: Studies using Zirconium iodide in various 1 N aqueous solutions (KCl, KNO3, K2SO4, KH2PO4 + K2HPO4) at constant pH revealed that the anionic composition significantly influences the anodic film formation on Zirconium []. This impact is observed through changes in the capacitative impedance and the ohmic component during the anodic oxidation process.

Q8: What role do interstitial atoms play in the stabilization of Zirconium iodide clusters?

A8: Interstitial atoms like carbon, boron, aluminum, and silicon play a crucial role in stabilizing Zirconium iodide clusters [, , , ]. These atoms reside at the center of Zr6I12-type clusters, significantly influencing the cluster size and bonding characteristics. For instance, the Zr-Zr distances within the cluster vary from 3.580 Å (Si) to 3.195 Å (Zr6I12C) depending on the interstitial atom.

Q9: Are there any examples of Zirconium iodide clusters encapsulating larger entities like Pyrex glass?

A9: Interestingly, even impurities like Pyrex glass can contribute to the formation of Zirconium iodide clusters. The silicon and boron present in trace amounts of Pyrex glass react to form Cs0.54Zr6I14(B,Si) along with ZrO2 [, ]. Structural analysis reveals that the cluster encapsulates an approximately 50:50 mixture of boron and silicon.

Q10: How does the presence of alkali metal cations impact Zirconium iodide cluster formation?

A10: The presence of alkali metal cations like cesium can influence the stability and formation of specific Zirconium iodide clusters. For instance, Zr6I12C and Zr6I14C are unstable in the presence of CsI, leading to the formation of Cs2Zr7I18C, which can be represented as Cs2ZrI6·Zr6I12C [].

Q11: What happens when Zirconium iodide interacts with ethers?

A11: The interaction between Zirconium halides (chloride, bromide, iodide) and ethers like ethyl formate, ethyl acetate, and ethyl butyrate leads to the formation of 1:1 and 1:2 molecular compounds. The heat of attachment for the first ether molecule is significantly higher than that for the second molecule [].

Q12: How does gamma radiation affect Cesium iodide and Barium iodide?

A12: Gamma irradiation has been shown to release small amounts of iodine from powdered samples of Cesium iodide and Barium iodide. This release is significantly influenced by impurities, particularly water. The estimated G values (number of iodine atoms released per 100 eV of absorbed energy) were on the order of 10-3 for CsI and BaI2 near room temperature [].

Q13: Does Oxygen impact the elasticity modulus and internal friction of Zirconium iodide?

A13: While specific research on the impact of Oxygen on the elasticity modulus and internal friction of Zirconium iodide is limited within these papers, it's important to note that Oxygen is a known contaminant in Zirconium metal production []. Oxygen impurities can significantly alter the mechanical properties of Zirconium and its alloys.

Q14: What analytical techniques are employed to characterize and study Zirconium iodide and its reactions?

A14: A range of analytical techniques is employed in the study of Zirconium iodide. These include X-ray crystallography for structural determination [, ], Knudsen cell mass spectrometry for thermodynamic characterization [], torsion-effusion methods for vapor pressure measurements [, ], Nuclear Magnetic Resonance (NMR) spectroscopy for studying interstitial atoms within clusters [], and cyclic voltammetry for examining the electrochemical behavior of clusters [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)